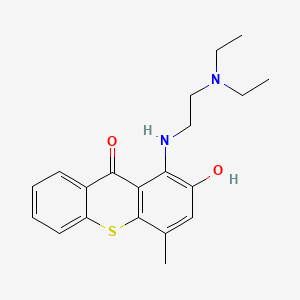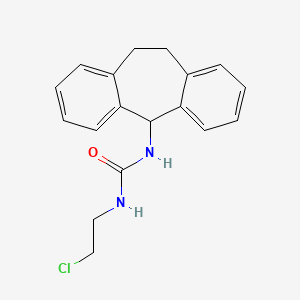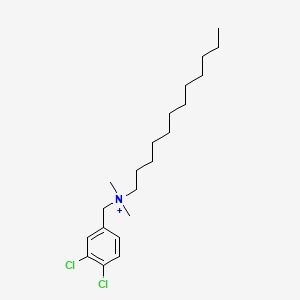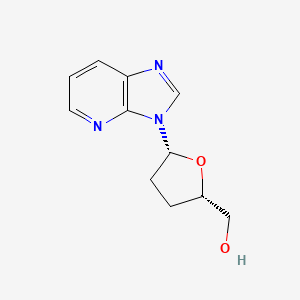
Adenosine, 2'-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)-, (1R-(1alpha,2alpha,3alpha,4beta))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)-, (1R-(1alpha,2alpha,3alpha,4beta))- is a complex organic compound with a unique structure that combines elements of adenosine and a tetrahydroxybenz(a)anthracene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- involves multiple steps, starting with the preparation of the tetrahydroxybenz(a)anthracene moiety. This can be achieved through a series of hydroxylation reactions on benz(a)anthracene. The next step involves the coupling of this moiety with 2’-deoxyadenosine under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the hydroxylation steps and large-scale coupling reactions under controlled conditions to ensure consistency and scalability.
化学反应分析
Types of Reactions
Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydroxybenz(a)anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deoxygenated derivatives. Substitution reactions can result in a variety of functionalized compounds with altered chemical and biological properties.
科学研究应用
Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation and other modifications on the properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the tetrahydroxybenz(a)anthracene moiety may intercalate into DNA, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside involved in energy transfer and signal transduction.
2’-Deoxyadenosine: A component of DNA with similar structural features.
Benz(a)anthracene: A polycyclic aromatic hydrocarbon with potential carcinogenic properties.
Uniqueness
Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- is unique due to its combination of adenosine and tetrahydroxybenz(a)anthracene moieties, which confer distinct chemical and biological properties
属性
CAS 编号 |
130195-36-7 |
|---|---|
分子式 |
C28H27N5O6 |
分子量 |
529.5 g/mol |
IUPAC 名称 |
(1R,2R,3S,4R)-1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C28H27N5O6/c34-10-19-18(35)9-20(39-19)33-12-31-23-27(29-11-30-28(23)33)32-22-21-16(24(36)26(38)25(22)37)6-5-15-7-13-3-1-2-4-14(13)8-17(15)21/h1-8,11-12,18-20,22,24-26,34-38H,9-10H2,(H,29,30,32)/t18-,19+,20+,22+,24+,25+,26-/m0/s1 |
InChI 键 |
FPWMJTSJTLVDAW-VIJXYGLPSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N[C@H]4[C@H]([C@H]([C@@H](C5=C4C6=CC7=CC=CC=C7C=C6C=C5)O)O)O)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4C(C(C(C5=C4C6=CC7=CC=CC=C7C=C6C=C5)O)O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)








